5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13(2)5-6-14-10-4-3-9(7-11)12-8-10/h3-4,8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPMGIUOJRKCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CN=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with 2-(dimethylamino)ethanol in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to optimized production methods. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group or the cyano group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce pyridine-2-methanol derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives, depending on the nucleophile employed.
Scientific Research Applications
5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving the central nervous system.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylaminoethoxy group can interact with various receptors or enzymes, modulating their activity. The cyano group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Compound A : 5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile (CAS: 1545275-20-4)
- Core Structure : Pyridine-2-carbonitrile.
- Substituent: A branched alkylamino group [(3-methylbutan-2-yl)amino] at position 4.
- Key Differences: The substituent in Compound A is a bulky, lipophilic alkyl chain, whereas the dimethylaminoethoxy group in the target compound is polar and contains an ether linkage. The dimethylaminoethoxy group may confer higher aqueous solubility due to its tertiary amine and oxygen atom, whereas Compound A’s alkylamino group likely reduces solubility .
Compound B : 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile
- Core Structure : Pyrimidine-5-carbonitrile.
- Substituents : Thiazole and morpholine moieties.
- The morpholine and thiazole groups in Compound B suggest applications in kinase inhibition, while the dimethylaminoethoxy group in the target compound may favor different biological targets .
Research and Application Insights
- Biological Activity: While direct data on the target compound is lacking, analogs like Compound B highlight the importance of substituent choice in modulating bioactivity. For example, morpholine and thiazole groups in Compound B are associated with kinase inhibition, implying that the dimethylaminoethoxy group in the target compound could be optimized for similar targets .
- Synthetic Feasibility: The synthesis of pyridine-2-carbonitriles often involves cyanation reactions or condensation of acrylonitrile derivatives, as seen in Compound B’s preparation . The dimethylaminoethoxy chain may require specialized etherification or alkylation steps.
Biological Activity
5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's unique structure, characterized by the presence of a dimethylaminoethoxy group and a cyano group, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparisons with similar compounds.
The chemical structure of this compound allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The mechanism of action involves interaction with specific molecular targets, likely involving receptor modulation or enzyme inhibition. The dimethylaminoethoxy group is hypothesized to enhance binding affinity to biological receptors, while the cyano group may contribute to the compound's reactivity.
Biological Activity
Recent studies have indicated that this compound exhibits significant biological activities:
- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. For instance, it has been shown to induce apoptosis in certain cancer cell lines, potentially through pathways involving NF-κB inhibition .
- Neuroprotective Effects : The compound is being explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) suggests promise in treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural analogs have shown effectiveness against bacteria and fungi .
Comparative Analysis
To better understand the biological significance of this compound, a comparison with similar compounds is useful:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Pyridine-2-carbonitrile | Lacks dimethylaminoethoxy group | Limited activity compared to target |
| 2-(Dimethylamino)ethoxybenzene | Contains a benzene ring | Different pharmacological profile |
| 5-(Methoxy)pyridine-2-carbonitrile | Methoxy group alters electronic properties | Varies in anticancer efficacy |
The distinct combination of functional groups in this compound contributes to its unique biological activity profile compared to these analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyridine derivatives, providing insights into the potential applications of this compound:
- Cancer Cell Studies : In vitro studies have shown that derivatives with similar structures can inhibit cancer cell proliferation. For example, a study demonstrated that a related compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that structural modifications can enhance anticancer activity .
- Neuropharmacological Research : Research on piperidine derivatives indicates that compounds with similar moieties can effectively inhibit AChE and BuChE enzymes. This suggests that this compound may also exhibit dual inhibition properties beneficial for Alzheimer's treatment .
- Antimicrobial Efficacy : A review highlighted the antimicrobial potential of pyridine compounds. While specific data on this compound remains sparse, the presence of a cyano group is often associated with enhanced antimicrobial activity in related structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
